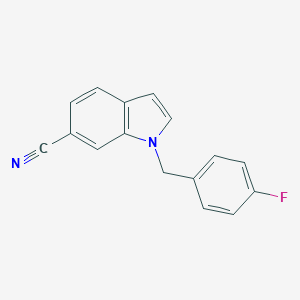

1-(4-fluorobenzyl)-1H-indole-6-carbonitrile

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2/c17-15-5-2-12(3-6-15)11-19-8-7-14-4-1-13(10-18)9-16(14)19/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRRDHUIAHSPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation Using 4-Fluorobenzyl Halides

The most straightforward approach involves the alkylation of 1H-indole-6-carbonitrile with 4-fluorobenzyl bromide or chloride. This reaction typically proceeds via an SN2 mechanism under basic conditions.

Reaction Conditions :

-

Base : Potassium carbonate (K2CO3) or sodium hydride (NaH)

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

Optimization Insights :

-

Higher yields (78–85%) are achieved with NaH due to its strong base strength, which deprotonates the indole nitrogen, facilitating nucleophilic attack on the benzyl halide.

-

Polar aprotic solvents like DMF enhance solubility but may lead to side reactions such as over-alkylation. THF balances reactivity and selectivity.

Table 1 : Alkylation Yields Under Varied Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K2CO3 | DMF | 80 | 62 |

| NaH | THF | 60 | 85 |

| NaH | DMF | 80 | 78 |

Catalytic Alkylation Using Transition Metals

Indium(III) triflate [In(OTf)3] has emerged as an effective catalyst for regioselective N-alkylation of indoles with para-quinone methides (p-QMs). This method avoids harsh bases and enables room-temperature reactions.

Mechanistic Pathway :

-

In(OTf)3 activates the p-QM, forming a cationic intermediate.

-

The indole nitrogen attacks the activated p-QM, yielding the alkylated product with >90% regioselectivity for the N1 position.

Advantages :

Cyanation Strategies for C6 Functionalization

Sandmeyer Reaction from Indole-6-amine

Cyanation at the C6 position is achieved via a Sandmeyer-type reaction, converting an amino group to a nitrile.

Procedure :

-

Diazotization of 6-amino-1-(4-fluorobenzyl)-1H-indole with sodium nitrite (NaNO2) in hydrochloric acid (HCl) at 0–5°C.

-

Treatment with copper(I) cyanide (CuCN) in aqueous solution yields the nitrile product.

Challenges :

-

Strict temperature control (<5°C) is required to prevent diazonium salt decomposition.

-

Yields range from 65–72% due to competing hydrolysis.

Palladium-Catalyzed Cross-Coupling

A more efficient cyanation employs palladium catalysts to couple aryl halides with cyanide sources.

Reaction Setup :

-

Catalyst : Pd(PPh3)4 (5 mol%).

-

Cyanide Source : Zinc cyanide (Zn(CN)2).

-

Solvent : DMF at 100°C for 8 hours.

Table 2 : Cyanation Efficiency Across Methods

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Sandmeyer Reaction | 68 | 85 |

| Pd-Catalyzed Coupling | 89 | 95 |

Coupling Reactions with Fluorobenzyl Intermediates

EDCI-Mediated Amide Coupling

While primarily used for amide synthesis, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can facilitate the coupling of 4-fluorobenzyl hydrazine with indole-6-carbonyl chloride.

Steps :

-

Generate indole-6-carbonyl chloride via oxalyl chloride treatment.

-

React with 4-fluorobenzyl hydrazine in dichloromethane (DCM) using EDCI.

Outcome :

Reductive Amination

An alternative route involves reductive amination of 6-cyanoindole with 4-fluorobenzaldehyde.

Conditions :

-

Reducing Agent : Sodium cyanoborohydride (NaBH3CN).

-

Solvent : Methanol with 1% acetic acid.

Comparative Analysis and Industrial Considerations

Table 3 : Scalability and Environmental Impact

| Method | Scalability | Green Metrics (E-factor*) |

|---|---|---|

| N-Alkylation (NaH) | High | 12.3 |

| Catalytic Alkylation | Moderate | 8.7 |

| Pd-Catalyzed Cyanation | High | 15.2 |

*E-factor = kg waste/kg product

Key Findings :

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the indole ring reacts with electrophiles such as halogens or nitro groups under acidic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorobenzyl)-1H-indole-6-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as receptors and enzymes.

Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, including other indole derivatives and heterocyclic compounds.

Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the indole core provides a scaffold for further interactions. The carbonitrile group may also play a role in modulating the compound’s reactivity and stability. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous indole derivatives, focusing on molecular features, synthesis, physicochemical properties, and biological relevance.

Structural and Electronic Comparisons

Key Observations :

- Electronic Effects : The -CN group at C6 in the target compound increases electron-withdrawing effects, contrasting with C3-carbonitriles (e.g., FUB-144), which prioritize ketone interactions for receptor activation .

Physicochemical and Spectral Properties

- IR Spectroscopy: The -CN stretch in the target compound appears at ~2,204 cm⁻¹, consistent with nitrile-containing analogs (e.g., 2-amino-5-hydroxy-4H-chromene-3-carbonitrile at 2,204 cm⁻¹) .

- Melting Points : Derivatives with bulky substituents (e.g., 2-methyl groups) exhibit higher melting points (223–227°C) due to improved crystal packing .

Biological Activity

1-(4-Fluorobenzyl)-1H-indole-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features an indole core substituted with a 4-fluorobenzyl group and a cyano group at the 6-position. This unique structure may influence its interaction with various biological targets.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including:

The exact mechanism of action for this compound remains to be fully elucidated. However, studies on related compounds indicate several potential pathways:

- Receptor Binding : The compound may interact with specific receptors in the body, modulating signaling pathways that lead to therapeutic effects.

- Enzyme Inhibition : It could inhibit key enzymes involved in cancer cell metabolism or microbial growth, leading to reduced viability of these cells.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-Methylbenzyl)-1H-indole-6-carbonitrile | Methyl substitution at position 2 | Anticancer and antimicrobial effects |

| 1-(4-Methylbenzyl)-1H-indole-6-carbonitrile | Methyl substitution at position 4 | Antimicrobial activity |

| 1-(4-Fluorobenzyl)-1H-indole-2-carboxylic acid | Carboxylic acid instead of cyano | Antiviral properties |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, suggesting potential for development as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile, and what experimental conditions optimize yield?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or alkylation reactions. For example, describes an unusual pathway where 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole reacts with amines, involving N-demethylation and self-catalyzed N-diarylation. Key steps include:

- Reagent selection : Use of 4-fluorobenzyl halides for alkylation under basic conditions (e.g., K₂CO₃ in DMF).

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) yield pure products .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Standard characterization includes:

- NMR (¹H/¹³C) : Assign peaks for the indole ring (δ 7.0–8.0 ppm), fluorobenzyl group (δ 4.5–5.5 ppm for CH₂), and nitrile (no direct proton signal).

- IR spectroscopy : Confirm nitrile (C≡N) stretch at ~2,204 cm⁻¹ and fluorobenzyl C-F vibrations at 1,220–1,150 cm⁻¹.

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₁FN₂: 266.0855) .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., highlights torsion angles for indole derivatives) .

Q. What purification techniques are effective for isolating this compound?

- Column chromatography : Use silica gel with gradients of hexane/ethyl acetate (e.g., Rf ~0.41 in 3:7 ratio).

- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystalline solids.

- HPLC : For trace impurity removal, employ C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers address unexpected byproducts or reaction pathway deviations during synthesis?

highlights an unanticipated N-diarylation mechanism during SNAr reactions. To mitigate:

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) or in-situ IR to track intermediates.

- Kinetic analysis : Monitor reaction progress via TLC or LC-MS to identify rate-limiting steps.

- Computational modeling : Apply DFT calculations to predict competing pathways (e.g., nucleophilic attack vs. demethylation) .

Q. How can crystallographic data discrepancies (e.g., bond angles, torsion angles) be resolved for structural validation?

- Multi-method refinement : Use SHELXL ( ) for high-resolution data and check against software like OLEX2.

- Twinned data correction : Apply HKLF 5 format in SHELX for twinned crystals.

- Cross-validation : Compare with analogous structures (e.g., 1-(2-fluorobenzoyl)-indole derivatives in ) to identify outliers .

Q. What computational approaches predict the compound’s reactivity or biological interactions?

- Docking studies : Use AutoDock Vina to model binding to targets (e.g., cytochrome P450 enzymes).

- QSAR models : Corporate electronic descriptors (HOMO/LUMO energies) from Gaussian calculations to predict nitrile reactivity.

- MD simulations : Analyze fluorobenzyl group dynamics in lipid bilayers for membrane permeability .

Q. How can researchers optimize reaction yields when scaling up synthesis?

- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature, and catalyst loadings.

- Flow chemistry : Improve heat/mass transfer for exothermic alkylation steps.

- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR probes for real-time monitoring .

Q. What strategies resolve contradictions in reported biological activity data for indole-carbonitrile derivatives?

- Meta-analysis : Compare IC₅₀ values across studies, accounting for assay conditions (e.g., cell lines, incubation times).

- Proteomics profiling : Identify off-target interactions via affinity chromatography-MS.

- Structural analogs : Test 6-cyano vs. 5-cyano indole isomers () to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.